molecular formula C20H16N2O B2640981 2-(3-phenoxyphenyl)-3H-isoindol-1-imine CAS No. 900641-58-9

2-(3-phenoxyphenyl)-3H-isoindol-1-imine

Cat. No. B2640981
CAS RN: 900641-58-9
M. Wt: 300.361
InChI Key: RRMKATKXVYKVNF-UHFFFAOYSA-N
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Description

The compound “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” seems to be a complex organic compound. It likely contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring .


Synthesis Analysis

While specific synthesis methods for “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” were not found, similar compounds such as 2-(3-phenoxyphenyl)-substituted benzoxazoles have been synthesized from nitriles containing the diphenyl oxide fragment .

Scientific Research Applications

Autoxidation and Reactivity

  • Autoxidation of Polysubstituted Isoindoles : Research demonstrates that 2-(α-Iminobenzyl)benzophenones can be obtained through the autoxidation of pentasubstituted isoindoles, indicating a potential pathway for the synthesis of complex isoindole-based compounds (Ahmed, Kricka, & Vernon, 1975).

Tautomerism and NMR Studies

  • NMR Studies on Imidines : A study explored the tautomerism of Phthalic imidine, showing the presence of 3-amino-1H-isoindol-1-imine and 1,3-diiminoisoindoline in solution, providing insights into the structural behavior of isoindole derivatives in different solvents (Spiessens & Anteunis, 2010).

Synthesis of Functionalized Isoindoles

  • Novel Synthesis Routes : Various functionalized isoindoles were synthesized from 2,3-dicyanobenzaldehyde, indicating a versatile approach for generating isoindole derivatives with potential applications in medicinal chemistry and materials science (Sato et al., 1990).

Crystalline Structure and Fluoro-Functionalization

  • Fluoro-Functionalized Imines : The synthesis and structural analysis of fluoro-functionalized imines reveal their potential in nonlinear optical (NLO) applications, thanks to their stability and electronic properties (Ashfaq et al., 2022).

Antiproliferative Activity

  • Water-Soluble Isoindoloquinoxalin Imines : A class of isoindoloquinoxalin imines demonstrated potent antiproliferative activity against human tumor cell lines, suggesting their potential as multi-target cytotoxic agents in cancer therapy (Parrino et al., 2015).

properties

IUPAC Name

2-(3-phenoxyphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKATKXVYKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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